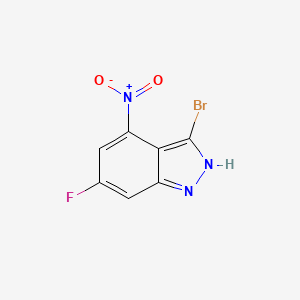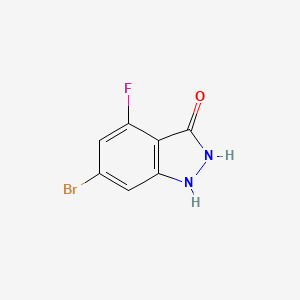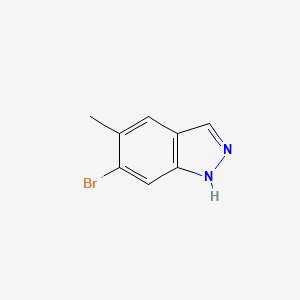
6-Brom-5-methyl-1H-Indazol
Übersicht
Beschreibung
6-Bromo-5-methyl-1H-indazole is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-5-methyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-5-methyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Derivate von „6-Brom-5-methyl-1H-Indazol“ wurden synthetisiert und auf ihr Potenzial als Antitumormittel bewertet. Diese Verbindungen haben eine inhibitorische Wirkung gegen verschiedene menschliche Krebszelllinien gezeigt, darunter Leber-, Brust- und Leukämiezellen. Die Bewertung wurde unter Verwendung des MTT-Reduktionsassays durchgeführt, der die Zelllebensfähigkeit misst . Einige Derivate zeigten eine höhere inhibitorische Aktivität im Vergleich zu Standard-Chemotherapeutika wie Methotrexat, was auf ihr Versprechen als wirksame Antitumormittel hindeutet .
Antiangiogene Eigenschaften
Bestimmte Derivate von „this compound“ haben eine potente antiangiogene Aktivität gezeigt. Sie wurden auf ihre Fähigkeit getestet, proangiogene Zytokine zu hemmen, die mit der Tumorentwicklung verbunden sind, wie z. B. TNFα, VEGF, EGF, IGF1, TGFb und Leptin . Die Hemmung dieser Zytokine kann die Bildung neuer Blutgefäße verhindern, die Tumoren zum Wachstum benötigen, was diese Verbindungen wertvoll für die Krebsbehandlungsforschung macht .
Antioxidative Wirkungen
Die antioxidativen Eigenschaften von „this compound“-Derivaten wurden mit verschiedenen Assays untersucht, darunter DPPH-, Hydroxyl (OH)- und Superoxidradikal (SOR)-Fängeaktivitäten. Einige Verbindungen zeigten signifikante OH-Radikal-Fängeaktivitäten, während andere DPPH- und SOR-Fängeaktivitäten zeigten, die mit Referenzverbindungen wie Ascorbinsäure vergleichbar waren . Diese antioxidativen Aktivitäten deuten auf potenzielle therapeutische Anwendungen bei Krankheiten hin, bei denen oxidativer Stress ein beitragender Faktor ist.
Molekular-Docking- Erkenntnisse
In-silico-Molekular-Docking-Analysen haben strukturelle Einblicke in die Anti-TNFα-Wirkung von „this compound“-Verbindungen geliefert. Dieser rechnergestützte Ansatz hilft beim Verständnis der Wechselwirkung zwischen diesen Verbindungen und biologischen Zielen, was für die Medikamentenentwicklung entscheidend ist .
Synthetische Ansätze
Neuere synthetische Ansätze für Indazole, einschließlich „this compound“, wurden in Literaturübersichten zusammengefasst. Diese Ansätze umfassen Übergangsmetall-katalysierte Reaktionen, reduktive Cyclisierungsreaktionen und katalysierungsfreie Synthese aus Azidobenzaldehyden und Aminen . Solche Synthesestrategien sind unerlässlich für die effiziente Produktion von Indazolderivaten für weitere medizinische Anwendungen.
Medizinische Anwendungen
Indazol-haltige Verbindungen, wie „this compound“, haben eine breite Palette medizinischer Anwendungen. Sie wurden als Antihypertensiva, Antitumormittel, Antidepressiva, entzündungshemmende Mittel und Antibiotika eingesetzt . Die Vielseitigkeit dieser Verbindungen macht sie zu einem wichtigen Schwerpunkt der pharmazeutischen Forschung und Entwicklung.
Selektive Inhibition bei Atemwegserkrankungen
Indazole können als selektive Inhibitoren der Phosphoinositid-3-Kinase δ wirken, die ein vielversprechendes Ziel für die Behandlung von Atemwegserkrankungen ist . Diese Spezifität kann zur Entwicklung gezielter Therapien mit weniger Nebenwirkungen führen.
Antiproliferative Aktivität
Einige Derivate von „this compound“ haben eine interessante antiproliferative Aktivität gezeigt, die das Wachstum von neoplastischen Zelllinien bei niedrigen Konzentrationen hemmt und einen Block in der G0–G1-Phase des Zellzyklus verursacht . Diese Aktivität ist entscheidend für die Entwicklung neuer Krebsbehandlungen, die die Proliferation von Krebszellen verhindern können.
Safety and Hazards
Zukünftige Richtungen
Indazole-containing derivatives, including “6-Bromo-5-methyl-1H-indazole”, represent one of the most important heterocycles in drug molecules . They have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing new synthesis methods and exploring their potential biological activities.
Wirkmechanismus
Target of Action
6-Bromo-5-methyl-1H-indazole is a heterocyclic compound with a wide variety of medicinal applications . It has been found to have potential anticancer, antiangiogenic, and antioxidant activities . These kinases play a crucial role in the treatment of diseases such as cancer .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, they can inhibit the activity of certain kinases, thereby affecting cell division and growth . This can lead to the inhibition of cancer cell proliferation .
Biochemical Pathways
Given its potential anticancer, antiangiogenic, and antioxidant activities , it can be inferred that this compound may affect pathways related to cell division, angiogenesis, and oxidative stress.
Result of Action
6-Bromo-5-methyl-1H-indazole has been found to exhibit anticancer, antiangiogenic, and antioxidant activities . In a study, certain derivatives of this compound were found to hinder the viability of three human cancer cell lines . Some compounds showed higher inhibitory activity on the viability of liver cancer cells compared to the standard methotrexate . These compounds were also found to inhibit proangiogenic cytokines associated with tumor development .
Action Environment
The action, efficacy, and stability of 6-Bromo-5-methyl-1H-indazole can be influenced by various environmental factors. For instance, the compound should be handled carefully to avoid contact with skin and eyes, and formation of dust and aerosols . Moreover, the compound’s action can be affected by the physiological environment within the body, including pH, temperature, and the presence of other molecules.
Biochemische Analyse
Biochemical Properties
6-Bromo-5-methyl-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indazole derivatives, including 6-Bromo-5-methyl-1H-indazole, have been shown to inhibit certain enzymes involved in inflammatory pathways . This compound can bind to the active sites of these enzymes, thereby modulating their activity and reducing inflammation. Additionally, 6-Bromo-5-methyl-1H-indazole has been found to interact with proteins involved in cell signaling pathways, further highlighting its biochemical significance .
Cellular Effects
The effects of 6-Bromo-5-methyl-1H-indazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 6-Bromo-5-methyl-1H-indazole has been shown to inhibit the proliferation of cancer cells by interfering with specific signaling pathways that promote cell growth . It also affects gene expression by altering the transcriptional activity of certain genes involved in cell cycle regulation and apoptosis . Furthermore, 6-Bromo-5-methyl-1H-indazole impacts cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
The molecular mechanism of action of 6-Bromo-5-methyl-1H-indazole involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, including enzymes and receptors. For instance, 6-Bromo-5-methyl-1H-indazole can inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate binding and subsequent catalysis . Additionally, this compound can activate or inhibit signaling pathways by binding to receptors on the cell surface, leading to changes in downstream signaling events . These interactions result in alterations in gene expression and cellular function, contributing to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-5-methyl-1H-indazole can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromo-5-methyl-1H-indazole remains stable under specific conditions, maintaining its biological activity over extended periods . Degradation products may form under certain conditions, potentially altering the compound’s effects. Long-term studies in vitro and in vivo have demonstrated that 6-Bromo-5-methyl-1H-indazole can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of metabolic pathways .
Dosage Effects in Animal Models
The effects of 6-Bromo-5-methyl-1H-indazole vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, 6-Bromo-5-methyl-1H-indazole may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes at higher concentrations. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
6-Bromo-5-methyl-1H-indazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can modulate metabolic flux by influencing the activity of key metabolic enzymes . For example, 6-Bromo-5-methyl-1H-indazole has been shown to inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolite levels and energy production . Additionally, this compound can affect the synthesis and degradation of biomolecules, further impacting cellular metabolism.
Transport and Distribution
The transport and distribution of 6-Bromo-5-methyl-1H-indazole within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or through passive diffusion . Once inside the cell, 6-Bromo-5-methyl-1H-indazole can interact with binding proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues and organelles can influence its biological effects, including its efficacy and toxicity.
Subcellular Localization
The subcellular localization of 6-Bromo-5-methyl-1H-indazole is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 6-Bromo-5-methyl-1H-indazole may be localized to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, this compound can be targeted to the nucleus, where it can modulate gene expression and cellular responses . The subcellular localization of 6-Bromo-5-methyl-1H-indazole is a critical determinant of its biological activity and therapeutic potential.
Eigenschaften
IUPAC Name |
6-bromo-5-methyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-6-4-10-11-8(6)3-7(5)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLZDOJZLKUKEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646670 | |
| Record name | 6-Bromo-5-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000343-69-0 | |
| Record name | 6-Bromo-5-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-BROMO-5-METHYLINDAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


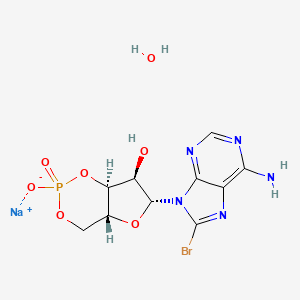

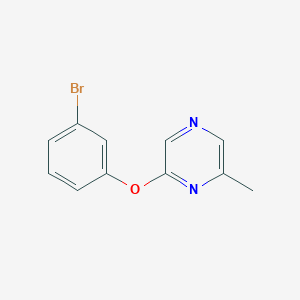
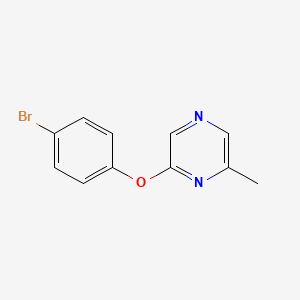
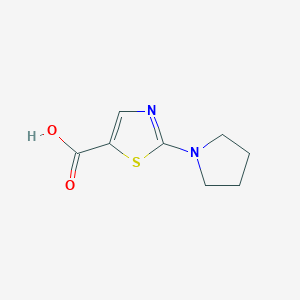
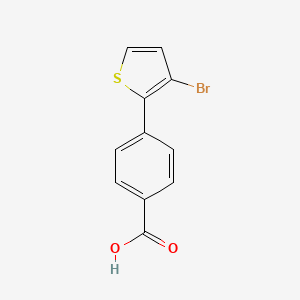
![[4-(3-Bromothien-2-yl)phenyl]methanol](/img/structure/B1292514.png)
![1-[4-(3-Bromothien-2-yl)phenyl]ethanone](/img/structure/B1292515.png)
